2,3,4,5,6-pentafluorophenyl sulfamate
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Overview
Description
2,3,4,5,6-Pentafluorophenyl sulfamate is an organofluorine compound with the molecular formula C6H2F5NO3S. It is characterized by the presence of five fluorine atoms attached to a benzene ring, along with a sulfamate group. This compound is primarily used in research and development, particularly in the fields of organic synthesis and pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,5,6-Pentafluorophenyl sulfamate can be synthesized through the reaction of 2,3,4,5,6-pentafluorophenol with sulfamoyl chloride. The reaction typically occurs under acidic conditions and in the presence of an inert atmosphere to prevent unwanted side reactions . The general reaction scheme is as follows:
C6H2F5OH+ClSO2NH2→C6H2F5OSO2NH2+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluorophenyl sulfamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfamate group can participate in oxidation and reduction reactions, altering the oxidation state of sulfur.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl sulfamates, while oxidation can produce sulfonates .
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl sulfamate has several applications in scientific research:
Organic Synthesis:
Pharmaceutical Testing: The compound serves as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods.
Material Science: It is utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluorophenyl sulfamate involves its interaction with molecular targets through its sulfamate and fluorinated phenyl groups. The sulfamate group can form hydrogen bonds and electrostatic interactions with target molecules, while the fluorinated phenyl ring can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorophenylacetic Acid: This compound has a similar pentafluorophenyl group but differs in its functional group, which is a carboxylic acid instead of a sulfamate.
2,3,4,5,6-Pentafluorophenyl Methanesulfonate: Similar in structure but contains a methanesulfonate group instead of a sulfamate.
2,3,4,5,6-Pentafluorobenzeneboronic Acid: Contains a boronic acid group and is used in cross-coupling reactions.
Uniqueness
2,3,4,5,6-Pentafluorophenyl sulfamate is unique due to its combination of a highly fluorinated aromatic ring and a sulfamate group. This combination imparts distinct chemical properties, such as high electronegativity and the ability to form strong hydrogen bonds, making it valuable in various research applications .
Properties
CAS No. |
541502-96-9 |
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Molecular Formula |
C6H2F5NO3S |
Molecular Weight |
263.14 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) sulfamate |
InChI |
InChI=1S/C6H2F5NO3S/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h(H2,12,13,14) |
InChI Key |
RTFOKBBERJXJKR-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OS(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
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